5-Chloro-3-cyano-6-isopropyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid
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Overview
Description
5-Chloro-3-cyano-6-isopropyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid is a heterocyclic compound with a pyridine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-cyano-6-isopropyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-cyano-6-isopropyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-Chloro-3-cyano-6-isopropyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-3-cyano-6-isopropyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
2-Oxo-1,2-dihydropyridine-4-carboxylic acid: Lacks the chloro, cyano, and isopropyl groups.
3-Cyano-2-oxo-1,2-dihydropyridine-4-carboxylic acid: Lacks the chloro and isopropyl groups.
6-Isopropyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid: Lacks the chloro and cyano groups.
Uniqueness
The presence of the chloro, cyano, and isopropyl groups in 5-Chloro-3-cyano-6-isopropyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid makes it unique compared to similar compounds
Properties
Molecular Formula |
C10H9ClN2O3 |
---|---|
Molecular Weight |
240.64 g/mol |
IUPAC Name |
5-chloro-3-cyano-2-oxo-6-propan-2-yl-1H-pyridine-4-carboxylic acid |
InChI |
InChI=1S/C10H9ClN2O3/c1-4(2)8-7(11)6(10(15)16)5(3-12)9(14)13-8/h4H,1-2H3,(H,13,14)(H,15,16) |
InChI Key |
WSWVCSGVSUPRBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=C(C(=O)N1)C#N)C(=O)O)Cl |
Origin of Product |
United States |
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